molecular formula C10H17N3 B14876084 2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile

2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile

Cat. No.: B14876084
M. Wt: 179.26 g/mol
InChI Key: UMJFZSDPZWBVRX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with appropriate precursors . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is unique due to its specific cyclopropyl and methylamino substitutions, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to other azetidine derivatives .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-cyclopropyl-2-[3-(methylamino)azetidin-1-yl]propanenitrile

InChI

InChI=1S/C10H17N3/c1-10(7-11,8-3-4-8)13-5-9(6-13)12-2/h8-9,12H,3-6H2,1-2H3

InChI Key

UMJFZSDPZWBVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)N2CC(C2)NC

Origin of Product

United States

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